molecular formula C15H16ClN3 B1415273 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine CAS No. 1105194-54-4

3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine

Cat. No. B1415273
CAS RN: 1105194-54-4
M. Wt: 273.76 g/mol
InChI Key: FTRHTIWPCRQTBE-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine is a chemical compound with the molecular formula C15H16ClN3 . It has a molecular weight of 273.76 .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine is 1S/C14H15ClN4/c15-13-6-7-14(17-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Corrosion Inhibition in Mild Steel 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine derivatives have been studied for their potential in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. These compounds have shown increasing efficiency in preventing corrosion with higher concentrations, acting as mixed-type inhibitors for both oxidative and reductive reactions involved in the corrosion process. They form a protective film on the steel surface, verified through spectroscopic and microscopic analyses (Olasunkanmi, Mashuga, & Ebenso, 2018).

  • Antimicrobial Activity Certain derivatives of 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine exhibit antimicrobial properties. They have been tested against various bacterial and fungal strains, showing significant activity comparable to standard antibiotics. This indicates the potential of these compounds in the development of new antimicrobial agents (Kandile & Zaky, 2015).

  • Anti-tumor and Anti-inflammatory Properties Pyridazine derivatives, including 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine, have been identified for their notable biological properties such as anti-tumor and anti-inflammatory activities. These findings are crucial in guiding the development of new pharmacological treatments (Sallam et al., 2021).

  • Synthesis of Bioactive Compounds The compound has been used in the synthesis of various bioactive molecules. These synthesized compounds have been characterized for their structural and electronic properties, laying the groundwork for further exploration in drug development and other scientific applications (Georges et al., 1989).

  • Chemical Synthesis and Characterization It has been instrumental in the synthesis of other chemically significant compounds. The reactions and processes involved in these syntheses contribute to the broader understanding of chemical properties and potential applications of these compounds (Bhavsar et al., 2014).

Mechanism of Action

Target of Action

3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that multiple pathways are affected.

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.

properties

IUPAC Name

3-chloro-6-(4-piperidin-1-ylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c16-15-9-8-14(17-18-15)12-4-6-13(7-5-12)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRHTIWPCRQTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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